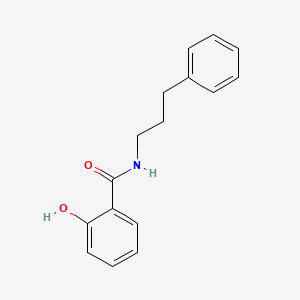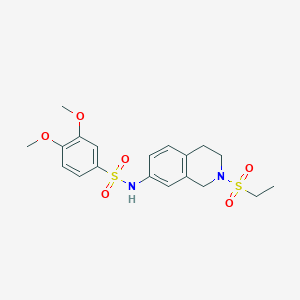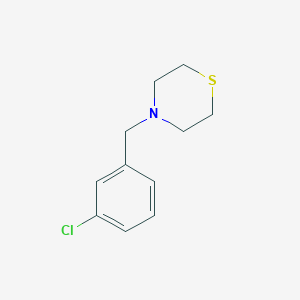
2-hydroxy-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-hydroxy-N-(3-phenylpropyl)benzamide” is a synthetic compound with the empirical formula C16H17NO2 and a molecular weight of 255.31 . It is also known as Ropinirole and belongs to the class of dopamine agonists.
Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(3-phenylpropyl)benzamide” can be represented by the SMILES string O=C(NCCCC1=CC=CC=C1)C(C=CC=C2)=C2O . The InChI key for this compound is NCGDIICSZWHCQX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-hydroxy-N-(3-phenylpropyl)benzamide” is a solid compound . It has a molecular weight of 255.31 . The compound’s empirical formula is C16H17NO2 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Hydroxy-N-(3-phenylpropyl)benzamide and related compounds have been studied for their antibacterial properties. For example, Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested them against various bacteria, finding some compounds active against E. faecalis and S. aureus. These findings suggest potential applications in combating bacterial infections (Mobinikhaledi et al., 2006).
Antimicrobial Effects
Further studies indicate the antimicrobial potential of 2-hydroxy-N-(3-phenylpropyl)benzamide derivatives. For instance, Patel and Patel (2010) synthesized compounds from 2-hydroxy benzoic acid hydrazide and evaluated their antibacterial and antifungal activities. Their results demonstrate significant antimicrobial potential, suggesting applications in managing microbial infections (Patel & Patel, 2010).
Anti-Cancer Evaluation
Research has also explored the anti-cancer properties of 2-hydroxy-N-(3-phenylpropyl)benzamide derivatives. Rizk et al. (2021) investigated the anti-cancer effects of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide. Their studies on human colon carcinoma cells revealed significant anti-tumor potential, suggesting therapeutic applications in oncology (Rizk et al., 2021).
Spectroscopic Studies and Fluorescence Effects
Niemczynowicz et al. (2020) conducted studies on 2-Hydroxy-N-(2-phenylethyl)benzamide, focusing on fluorescence spectroscopy. They observed dual fluorescence phenomena, providing insights into molecular behavior that could be relevant in chemical analysis and material sciences (Niemczynowicz et al., 2020).
Synthesis and Chemical Process Improvement
Research on improving the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide has been conducted by Dian (2010). This research is crucial for optimizing production methods for industrial and pharmaceutical applications (Dian, 2010).
Fungicidal Properties
The fungicidal properties of derivatives of 2-hydroxy-N-(3-phenylpropyl)benzamide have been explored. Coates et al. (1957) prepared various derivatives and tested their antifungal activity, noting compounds like 2-n-Amyloxybenzamide exhibited significant fungistatic potency (Coates et al., 1957).
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxy-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)16(19)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGDIICSZWHCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(3-phenylpropyl)benzamide | |
CAS RN |
153810-66-3 |
Source


|
| Record name | 2-Hydroxy-N-(3-phenylpropyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153810663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-N-(3-PHENYLPROPYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RXY7JL5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)

![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)

![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)

![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)
